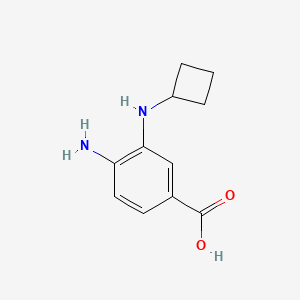

4-Amino-3-(cyclobutylamino)benzoic acid

Description

Contextualization of Aminobenzoic Acid Derivatives in Medicinal Chemistry

Aminobenzoic acids are a class of organic compounds characterized by a benzene (B151609) ring substituted with both an amino group and a carboxylic acid group. nih.gov The positional isomers of aminobenzoic acid, namely ortho-, meta-, and para-aminobenzoic acid, and their derivatives have long been recognized for their diverse biological activities and their utility as building blocks in the synthesis of pharmaceuticals. nih.govnih.gov Para-aminobenzoic acid (PABA), or 4-aminobenzoic acid, is a well-known example, historically recognized as a member of the vitamin B complex (vitamin Bx) and a crucial precursor in the folic acid synthesis pathway of many microorganisms. sigmaaldrich.comnih.gov

The structural versatility of aminobenzoic acid derivatives, which allows for substitutions at both the amino and carboxyl groups, makes them ideal starting points for the development of new therapeutic agents. nih.gov Researchers have successfully synthesized a wide range of these derivatives, leading to the discovery of compounds with antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. nih.gov For instance, simple chemical modifications of 4-aminobenzoic acid have yielded Schiff bases with potent antimicrobial and cytotoxic activities. sigmaaldrich.comnih.gov Furthermore, derivatives of aminobenzoic acid have been investigated for their potential as cholinesterase inhibitors for the treatment of Alzheimer's disease. nih.gov The ability of these compounds to interact with various biological targets underscores their importance in medicinal chemistry.

Significance of Benzoic Acid Scaffolds in Drug Discovery and Development

The benzoic acid scaffold is a privileged structure in drug discovery, meaning it is a molecular framework that is frequently found in known drugs and is capable of binding to multiple biological targets. chemicalbook.combldpharm.com This simple aromatic carboxylic acid is a fundamental building block for a vast number of synthetic bioactive molecules. nih.gov The phenyl ring and the carboxylic acid group of the benzoic acid moiety can engage in various non-covalent interactions with biological macromolecules, such as hydrogen bonding, pi-stacking, and hydrophobic interactions, which are crucial for molecular recognition and biological activity.

The prevalence of the benzoic acid scaffold in pharmaceuticals is extensive, with examples spanning a wide range of therapeutic areas. bldpharm.comnih.gov For instance, well-known drugs such as furosemide (B1674285) (a diuretic), tetracaine (B1683103) (a local anesthetic), and bexarotene (B63655) (an anticancer agent) all contain the benzoic acid moiety. bldpharm.comnih.gov The ability to readily modify the benzoic acid ring with various substituents allows for the fine-tuning of the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov This synthetic tractability, combined with its proven track record in successful drugs, makes the benzoic acid scaffold a highly attractive starting point for the design and development of new therapeutic agents. chemicalbook.com Researchers continue to explore novel derivatives of benzoic acid in the quest for more effective and selective drugs for a multitude of diseases. googleapis.com

Rationale for Investigating 4-Amino-3-(cyclobutylamino)benzoic acid and Related Structures

While specific research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the well-established principles of medicinal chemistry and the known properties of its constituent parts. The core structure is a 4-aminobenzoic acid, a scaffold known for its diverse biological activities. The introduction of a cyclobutylamino group at the 3-position is a strategic modification aimed at exploring new chemical space and potentially enhancing the therapeutic properties of the parent molecule.

The cyclobutyl group, a four-membered cycloalkane, can introduce conformational rigidity and lipophilicity, which can influence the binding affinity of the molecule to its biological target and affect its pharmacokinetic profile, such as absorption, distribution, metabolism, and excretion (ADME). The incorporation of alicyclic moieties like the cyclobutyl group is a common strategy in drug design to modulate the physicochemical properties of a lead compound.

A plausible synthetic route to this compound could involve the reduction of a nitro precursor, such as 4-(cyclobutylamino)-3-nitrobenzoic acid. The synthesis of this nitro compound has been reported, and its crystal structure has been determined. The subsequent reduction of the nitro group to an amino group is a standard chemical transformation that would yield the target compound.

The investigation of this compound and related structures is driven by the potential to discover novel compounds with improved biological activity, selectivity, and pharmacokinetic properties. The systematic exploration of substitutions on the aminobenzoic acid scaffold, as exemplified by the introduction of a cyclobutylamino group, is a fundamental approach in the iterative process of drug discovery and development.

Research Findings on Related Aminobenzoic Acid Derivatives

To provide context for the potential biological activities of this compound, the following table summarizes the observed activities of various other aminobenzoic acid derivatives.

| Derivative Name | Biological Activity | Reference |

| Schiff bases of 4-aminobenzoic acid | Antibacterial, Antifungal, Cytotoxic | sigmaaldrich.com, nih.gov |

| Benzocaine (Ethyl 4-aminobenzoate) | Local anesthetic | sigmaaldrich.com |

| Procaine (2-(Diethylamino)ethyl 4-aminobenzoate) | Local anesthetic | sigmaaldrich.com |

| 4-Aminosalicylic acid | Antibacterial (specifically against Mycobacterium tuberculosis) | N/A |

| N-Benzyl 2-amino acetamides | Anticonvulsant | nih.gov |

This table is for illustrative purposes and includes well-documented derivatives of aminobenzoic acid. Specific activity for this compound is not publicly available.

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

4-amino-3-(cyclobutylamino)benzoic acid |

InChI |

InChI=1S/C11H14N2O2/c12-9-5-4-7(11(14)15)6-10(9)13-8-2-1-3-8/h4-6,8,13H,1-3,12H2,(H,14,15) |

InChI Key |

NNVUAYPZXHHENA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)NC2=C(C=CC(=C2)C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Amino 3 Cyclobutylamino Benzoic Acid

Strategies for the Preparation of 4-Amino-3-(cyclobutylamino)benzoic acid

The preparation of this compound can be approached through several synthetic pathways, each with distinct advantages and precursor requirements. These strategies generally involve either the direct introduction of the cyclobutylamino group onto a pre-functionalized benzoic acid ring or the manipulation of existing functional groups to arrive at the target structure.

Routes Involving Introduction of the Cyclobutylamino Moiety

A primary approach to the synthesis of this compound involves the formation of the carbon-nitrogen bond between the cyclobutyl group and the aromatic ring. This can be accomplished through classical and modern organic reactions.

Nucleophilic aromatic substitution (SNAr) is a viable method for introducing the cyclobutylamino group. This approach typically requires a benzoic acid derivative with a good leaving group at the C-3 position and an activating group, such as a nitro group, at the C-4 position to facilitate the substitution. A plausible synthetic precursor is 4-chloro-3-nitrobenzoic acid or its corresponding ester. The reaction would proceed by the displacement of the chloride with cyclobutylamine. The electron-withdrawing nitro group is essential for activating the aromatic ring towards nucleophilic attack. The synthesis of the related compound, 4-Cyclobutylamino-3-nitrobenzoic acid, has been reported, which strongly suggests the utility of this approach. This intermediate is formed by the reaction of ethyl 4-(cyclobutylamino)-3-nitro-benzoate with potassium hydroxide, implying that the initial introduction of the cyclobutylamino group occurs via nucleophilic aromatic substitution on a suitable 4-substituted-3-nitrobenzoate precursor.

Reductive amination offers an alternative strategy for the formation of the C-N bond. This two-step, one-pot reaction involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced to the corresponding amine. In the context of synthesizing this compound, this could involve the reaction of a 3-amino-4-formylbenzoic acid derivative with cyclobutylamine, followed by reduction with a suitable reducing agent like sodium borohydride or sodium cyanoborohydride. Alternatively, the reaction of 4-aminobenzoic acid with cyclobutanone (B123998) in the presence of a reducing agent could also be envisioned, though regioselectivity could be a challenge.

Amination and Nitro Group Reduction Strategies

A significant and well-documented route to this compound involves the use of a nitrobenzoic acid precursor. This strategy hinges on the introduction of the cyclobutylamino group ortho to a nitro group, followed by the reduction of the nitro functionality to the desired amino group.

The synthesis of the key intermediate, 4-Cyclobutylamino-3-nitrobenzoic acid, has been successfully achieved. tandfonline.comresearchgate.net The experimental procedure involves refluxing ethyl 4-(cyclobutylamino)-3-nitro-benzoate with potassium hydroxide in aqueous ethanol. tandfonline.comresearchgate.net Following the hydrolysis of the ester, the reaction mixture is acidified to yield the solid 4-Cyclobutylamino-3-nitrobenzoic acid. tandfonline.comresearchgate.net

The subsequent and final step in this synthetic sequence is the reduction of the nitro group. A variety of reducing agents can be employed for the conversion of an aromatic nitro group to an amine, including catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas, or using reducing metals like tin or iron in acidic media. This transformation is a common and high-yielding reaction in organic synthesis.

| Precursor | Reagents and Conditions | Intermediate/Product |

| Ethyl 4-chloro-3-nitrobenzoate | Cyclobutylamine | Ethyl 4-(cyclobutylamino)-3-nitrobenzoate |

| Ethyl 4-(cyclobutylamino)-3-nitrobenzoate | 1. KOH, aq. Ethanol, reflux2. HCl | 4-Cyclobutylamino-3-nitrobenzoic acid |

| 4-Cyclobutylamino-3-nitrobenzoic acid | H₂, Pd/C or Sn, HCl | This compound |

Derivatization from Substituted Aminobenzoic Acid Precursors

Another synthetic avenue involves starting with a pre-existing aminobenzoic acid and introducing the cyclobutylamino group. For instance, amination of 3-halo-4-aminobenzoic acid with cyclobutylamine could be a direct approach, although the reactivity of the halogen would be a critical factor. The derivatization of aminobenzoic acids is a broad field, with many reactions targeting the amino and carboxylic acid functionalities. However, direct C-N bond formation at the C-3 position of a 4-aminobenzoic acid derivative would require specific activation, potentially through methods developed for C-H amination, though this is a more advanced and less common approach for this specific substitution pattern.

Advanced Chemical Reactions and Functional Group Interconversions

Once synthesized, this compound, as a substituted diaminobenzoic acid, can undergo a variety of chemical transformations. The presence of two distinct amino groups and a carboxylic acid group allows for selective functionalization and further molecular elaboration.

The two amino groups, one primary aromatic and one secondary alkyl-aryl, exhibit different reactivities. The primary amino group at the C-4 position is generally more nucleophilic and susceptible to reactions such as diazotization, followed by Sandmeyer or related reactions to introduce a range of substituents. It can also readily undergo acylation and sulfonylation. The secondary cyclobutylamino group is less reactive but can still participate in reactions under appropriate conditions.

The carboxylic acid group can be converted to a variety of derivatives, including esters, amides, and acid chlorides, providing a handle for conjugation to other molecules.

Given its structure as a diaminobenzoic acid, this compound could potentially undergo decarboxylation under harsh conditions to yield the corresponding diamine. Furthermore, enzymatic reactions, such as colorimetric assays involving laccase, have been reported for other diaminobenzoic acids and could potentially be applied to this compound for analytical purposes. tandfonline.com The adjacent amino groups also present the possibility of cyclization reactions to form heterocyclic systems, such as benzimidazoles, upon reaction with suitable one-carbon synthons like aldehydes or carboxylic acids.

| Functional Group | Reaction Type | Potential Products |

| 4-Amino group | Diazotization/Sandmeyer Reaction | 4-Halo, 4-cyano, 4-hydroxy derivatives |

| 4-Amino group | Acylation | 4-Acetamido derivative |

| Carboxylic acid | Esterification | Methyl or ethyl ester |

| Carboxylic acid | Amidation | Amide derivatives |

| Both Amino groups | Cyclization with an aldehyde | Benzimidazole (B57391) derivative |

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a variety of chemical transformations, most notably esterification and amide bond formation.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several established methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This acid-catalyzed nucleophilic acyl substitution is a reversible process, and to drive the equilibrium towards the ester product, an excess of the alcohol is often employed, or water is removed as it is formed.

Another effective method for esterification, particularly for substrates that may be sensitive to strong acidic conditions, involves the use of alkyl halides in the presence of a base. The carboxylic acid is first deprotonated by a suitable base, like sodium carbonate or potassium carbonate, to form the carboxylate salt, which then acts as a nucleophile to displace the halide from the alkyl halide, yielding the ester.

| Reaction | Reagents | General Conditions |

| Fischer-Speier Esterification | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄) | Reflux |

| Alkylation of Carboxylate | Alkyl Halide (e.g., Methyl Iodide), Base (e.g., K₂CO₃) | Polar aprotic solvent (e.g., DMF) |

Amide Bond Formation: The synthesis of amides from this compound can be accomplished using a variety of coupling reagents that activate the carboxylic acid group towards nucleophilic attack by an amine. fishersci.co.ukluxembourg-bio.com The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. fishersci.co.uk

Peptide coupling reagents are widely used for this purpose. Reagents such as dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are effective in promoting amide bond formation by converting the carboxylic acid into a more reactive O-acylisourea intermediate. fishersci.co.ukluxembourg-bio.com The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). fishersci.co.uk To enhance the efficiency of the reaction and minimize side reactions, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included. luxembourg-bio.com

Another common method involves the conversion of the carboxylic acid to a more reactive acyl chloride, typically by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide. fishersci.co.uk This reaction is often performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid that is generated. fishersci.co.uk

| Coupling Reagent | Additive | Typical Solvent |

| EDC (or DCC) | HOBt | DMF or DCM |

| Thionyl Chloride | None | Anhydrous conditions |

Transformations Involving Aromatic Amine Groups

The presence of two aromatic amine groups, one primary (at the 4-position) and one secondary (at the 3-position), offers opportunities for a range of chemical transformations. The differential reactivity of these two groups can potentially allow for selective functionalization.

Diazotization and Subsequent Reactions: The primary aromatic amine at the 4-position can undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). scirp.orgscirp.org This reaction forms a diazonium salt, a versatile intermediate in organic synthesis.

The resulting diazonium salt of this compound can then be subjected to a variety of nucleophilic substitution reactions, known as Sandmeyer or Sandmeyer-type reactions, to introduce a wide range of substituents onto the aromatic ring at the 4-position. For instance, treatment with copper(I) chloride, copper(I) bromide, or potassium iodide yields the corresponding chloro, bromo, or iodo derivatives, respectively. The Sandmeyer reaction with copper(I) cyanide introduces a cyano group, which can be further hydrolyzed to a carboxylic acid. scirp.orgscirp.org

It is important to note that the stability and reactivity of the diazonium salt can be influenced by the presence of the other substituents on the aromatic ring.

| Reaction | Reagents | Product at C-4 |

| Diazotization | NaNO₂, HCl, 0-5 °C | Diazonium Salt |

| Sandmeyer (Chloro) | CuCl | Chloro |

| Sandmeyer (Bromo) | CuBr | Bromo |

| Sandmeyer (Cyano) | CuCN | Cyano |

| Iodination | KI | Iodo |

The secondary amine at the 3-position is not expected to undergo diazotization under these conditions but its presence may influence the electronic properties of the aromatic ring and the reactivity of the diazonium salt.

Formation of Imine Derivatives (Schiff Bases) from Related Aminobenzoic Acids

The primary amino group of aminobenzoic acids is known to react with aldehydes and ketones to form imines, also known as Schiff bases. nih.govresearchgate.netnih.gov This condensation reaction typically occurs under acidic or basic catalysis and often involves the removal of water to drive the reaction to completion. nih.gov

In the case of this compound, the primary amine at the 4-position would be the expected site of reaction with a carbonyl compound. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the imine.

For example, the reaction of a related compound, 3,4-diaminobenzoic acid, with salicylaldehyde derivatives results in the formation of tetradentate Schiff base ligands where both amino groups have reacted. nih.gov This suggests that under appropriate conditions, both amino groups could potentially react, although the primary amine at the 4-position is generally more nucleophilic and would be expected to react preferentially.

The formation of Schiff bases from aminobenzoic acids has been demonstrated with a variety of aldehydes, including substituted benzaldehydes. nih.gov The resulting imine-functionalized benzoic acids are of interest in coordination chemistry and materials science.

| Carbonyl Compound | Catalyst | General Conditions |

| Aromatic Aldehyde | Acid or Base | Reflux in a suitable solvent with water removal |

| Ketone | Acid or Base | Reflux in a suitable solvent with water removal |

In Vitro Biological Activity and Pharmacological Profiling of 4 Amino 3 Cyclobutylamino Benzoic Acid and Analogues

Enzyme Inhibition Studies

The interaction of small molecules with enzymes is a cornerstone of drug discovery. The following sections detail the inhibitory effects of aminobenzoic acid derivatives on a range of clinically relevant enzymes.

Dihydropteroate Synthase (DHPS) Inhibition

Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of many microorganisms, making it an established target for antimicrobial agents. The enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate. Compounds that can mimic PABA are potential competitive inhibitors of DHPS.

Structural analogues of PABA, such as sulfonamides, have been widely used as antibacterial drugs due to their ability to competitively inhibit DHPS. Research has shown that for a compound to compete with PABA for the DHPS binding site, the presence of a p-aminobenzoyl moiety is often a prerequisite. However, modifications to the carboxyl group, such as conversion to an ester, amide, or ketone, can significantly reduce the binding affinity. This is thought to be due to the inability of these modified groups to generate a sufficient negative charge in the carbonyl portion of the molecule.

Some p-aminobenzoyl derivatives have demonstrated notable inhibitory activity. For instance, phosphanilic acid, a structural relative of sulfonamides, has been shown to inhibit the DHPS of both Escherichia coli and Pseudomonas aeruginosa. Although a weak inhibitor, its mechanism of action is similar to that of sulfonamides.

The inhibitory potential of various p-aminobenzoic acid derivatives against the cell-free H2-pteroate synthesizing system of E. coli has been investigated. The findings from such studies can be summarized in the following table:

| Compound Type | General Observation on DHPS Inhibition |

| p-Aminobenzoyl Derivatives with Modified Carboxyl Group (Ester, Amide, Ketone) | Generally show reduced affinity for the PABA binding site. |

| Sulfonamides | Act as competitive inhibitors of DHPS. |

| Phosphanilic Acid | A weak inhibitor that acts in a manner similar to sulfonamides. |

Given that 4-Amino-3-(cyclobutylamino)benzoic acid is a derivative of PABA, it is plausible that it could exhibit inhibitory activity against DHPS. The presence of the N-cyclobutyl group at the 3-position would be a key determinant of its binding affinity and inhibitory potency.

Dehydroquinase Inhibition in Pathogenic Pathways

The shikimate pathway is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, but is absent in mammals, making its enzymes attractive targets for the development of new antimicrobial agents. Type II dehydroquinase is one such enzyme in this pathway. While extensive research has been conducted to find inhibitors of dehydroquinase, there is a notable lack of studies specifically investigating aminobenzoic acid derivatives as inhibitors of this enzyme. The majority of known inhibitors are substrate analogues or compounds with different structural scaffolds.

Cholinesterase Enzyme Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. Several studies have explored p-aminobenzoic acid (PABA) derivatives as potential cholinesterase inhibitors.

Research has demonstrated that various derivatives of 2-, 3-, and 4-aminobenzoic acid exhibit inhibitory potential against both AChE and BChE. For example, a series of synthesized aminobenzoic acid derivatives showed that specific compounds had significant inhibitory activity. In one study, a particular derivative displayed the highest inhibition potential against acetylcholinesterase with an IC50 value of 1.66 ± 0.03 µM, while another was most effective against butyrylcholinesterase with an IC50 value of 2.67 ± 0.05 µM. researchgate.net

The design of novel PABA derivatives based on quantitative structure-activity relationship (QSAR) models has also yielded promising cholinesterase inhibitors. researchgate.net These studies suggest that the aminobenzoic acid scaffold is a viable starting point for the development of new anti-Alzheimer's agents. nih.gov The nature and position of substituents on the aminobenzoic acid core play a crucial role in determining the inhibitory potency and selectivity towards AChE and BChE.

| Compound Class | Enzyme Target | Reported Activity |

| 2-, 3-, and 4-Aminobenzoic acid derivatives | Acetylcholinesterase (AChE) | IC50 values in the low micromolar range. researchgate.net |

| Butyrylcholinesterase (BChE) | IC50 values in the low micromolar range. researchgate.net | |

| Novel p-Aminobenzoic acid derivatives (from QSAR studies) | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Promising inhibitory activity. researchgate.net |

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a therapeutic target for the treatment of type 2 diabetes. DPP-4 inhibitors, known as gliptins, work by preventing the degradation of incretin (B1656795) hormones, which in turn increases insulin (B600854) secretion and lowers blood glucose levels. The search for novel DPP-4 inhibitors has led to the exploration of various chemical scaffolds.

Recent research has identified benzoic acid-based xanthine (B1682287) derivatives as highly potent and selective DPP-4 inhibitors. nih.gov Through scaffold-hopping from a uracil (B121893) to a xanthine core, and subsequent structure-activity relationship (SAR) studies around the benzoic acid moiety, compounds with picomolar potency have been discovered. nih.gov For instance, one of the most potent compounds identified had an IC50 value of 0.1 nM for DPP-4, which was a significant improvement over existing drugs like alogliptin. nih.gov

While these potent inhibitors incorporate a benzoic acid moiety, they are part of a larger, more complex xanthine scaffold. There is limited direct evidence of simple aminobenzoic acid derivatives acting as potent DPP-4 inhibitors. The SAR studies of the xanthine-based inhibitors indicate that the substitution pattern on the benzoic acid ring is critical for high potency.

| Compound Series | Key Structural Feature | DPP-4 Inhibitory Potency (IC50) |

| Xanthine derivatives | Benzoic acid moieties | Low picomolar to nanomolar range. nih.gov |

Ornithine Aminotransferase (OAT) Inhibition

Ornithine aminotransferase (OAT) is a mitochondrial enzyme that plays a role in amino acid metabolism. Its inhibition has been explored as a potential therapeutic strategy in certain cancers. The search for OAT inhibitors has identified several compounds, though research specifically on aminobenzoic acid derivatives is scarce.

Known inhibitors of OAT include compounds like gabaculine (B1211371) and 4-aminohex-5-ynoic acid, which are enzyme-activated irreversible inhibitors. researchgate.net These compounds are structurally distinct from aminobenzoic acids. While there is a high degree of structural homology between OAT and another enzyme, GABA aminotransferase (GABA-AT), and many inhibitors are active against both, there is no clear evidence to suggest that aminobenzoic acid derivatives would be effective inhibitors of OAT.

Antimicrobial Efficacy Investigations

The rising threat of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. Derivatives of p-aminobenzoic acid (PABA) have been a subject of interest in this area due to the essential role of PABA in the folate pathway of many microorganisms.

Simple modifications of the PABA structure can lead to compounds with significant antimicrobial properties. For example, Schiff bases derived from PABA and various aromatic aldehydes have demonstrated antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 15.62 µM. derpharmachemica.com These derivatives have also shown potent broad-spectrum antifungal properties with MICs of ≥ 7.81 µM. derpharmachemica.com

The antimicrobial activity of PABA derivatives is highly dependent on the nature of the substituents. Studies on isatin-aminobenzoic acid hybrids have shown high selective activity against Gram-positive bacteria, such as S. aureus and Bacillus subtilis, with some compounds exhibiting MICs of 0.09 mmol/L. These compounds also demonstrated strong anti-biofilm formation activity against B. subtilis.

Furthermore, the synthesis of azole, diazole, and triazole derivatives based on p-aminobenzoic acid has yielded compounds with notable antimicrobial activity. Some of these derivatives showed bactericidal activity that was more potent than the standard antibiotic ampicillin (B1664943). For instance, certain benzimidazole (B57391) derivatives were found to be four times more potent than ampicillin against Listeria monocytogenes, with an MIC of 15.62 µg/mL.

The following table summarizes the antimicrobial potential of various classes of aminobenzoic acid derivatives:

| Derivative Class | Target Organisms | Reported Activity (MIC) |

| Schiff bases of PABA | Methicillin-resistant Staphylococcus aureus (MRSA) | From 15.62 µM derpharmachemica.com |

| Fungi | ≥ 7.81 µM derpharmachemica.com | |

| Isatin-aminobenzoic acid hybrids | Staphylococcus aureus, Bacillus subtilis | 0.09 mmol/L |

| Azole, diazole, and triazole derivatives of PABA | Listeria monocytogenes | 15.62 µg/mL |

These findings underscore the potential of the aminobenzoic acid scaffold as a template for the development of new antimicrobial agents. The specific antimicrobial spectrum and potency of this compound would depend on how the cyclobutylamino substituent influences its interaction with microbial targets.

Antibacterial Spectrum and Potency

Analogues of this compound, particularly derivatives of aminobenzoic acid and benzoic acid, have demonstrated varied antibacterial properties. The nature, position, and number of substituents on the benzene (B151609) ring play a crucial role in determining the spectrum and potency of their activity. nih.govmdpi.com

Derivatives of 4-aminobenzoic acid (PABA) and other benzoic acids have shown notable activity against various Gram-positive pathogens. researchgate.net For instance, Schiff bases derived from PABA have demonstrated antibacterial effects, including against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) starting from 15.62 µM. researchgate.netrsc.org

In one study, a series of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives were identified as potent agents against staphylococci and enterococci. mdpi.com A bis(trifluoromethyl)aniline derivative, in particular, was highly active against strains of S. aureus, Enterococcus faecalis, Enterococcus faecium, and Bacillus subtilis, with MIC values as low as 0.78 µg/mL for some strains. mdpi.com Similarly, certain 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives have been evaluated against S. aureus and B. subtilis. nih.gov Another novel benzoic acid derivative, (E)-2-(1-isobutyl-2-oxoindolin-3-ylideneamino)-4-chlorobenzoic acid (IOACA), was reported to have potent activity against both S. aureus and B. subtilis. researchgate.net

The synergistic interaction of benzoic acid derivatives with other compounds has also been explored. For example, β-resorcylic acid, a derivative of benzoic acid, showed a potent synergistic bactericidal effect with capric acid against Staphylococcus aureus and MRSA. nih.gov

| Compound/Analogue Class | Bacterial Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| 4-Aminobenzoic acid (PABA) Schiff bases | Methicillin-resistant Staphylococcus aureus (MRSA) | ≥ 15.62 µM | researchgate.net |

| Bis(trifluoromethyl)aniline derivative of benzoic acid | S. aureus, B. subtilis, E. faecalis | As low as 0.78 µg/mL | mdpi.com |

| 3-Chloro-4-methyl aniline (B41778) derivative of benzoic acid | S. aureus strains | 3.12–6.25 µg/mL | mdpi.com |

| 2-{4-[(4-Chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Enterococcus faecium E5 | Inhibition zone of 15 mm | mdpi.com |

The efficacy of benzoic acid derivatives against Gram-negative bacteria is often more limited compared to their activity against Gram-positive strains, which is a common trend for many antimicrobial compounds. However, certain analogues have demonstrated activity. Studies on the positional isomerism of benzoic acid derivatives revealed that their antibacterial action against Escherichia coli is highly dependent on the type and position of substituents on the benzoic ring. nih.govexplorationpub.com For instance, benzoic acid itself inhibits E. coli O157:H7 at a concentration of 1 mg/mL. nih.gov

Derivatives of 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid were evaluated against Pseudomonas aeruginosa and E. coli. nih.gov Furthermore, benzamidobenzoic acids have been investigated as inhibitors of PqsD, a key enzyme in the quorum sensing system of Pseudomonas aeruginosa, which is crucial for its virulence. One 3-chloro substituted compound was found to be a potent PqsD inhibitor with an IC₅₀ of 6.2 μM, representing a strategy to disarm the pathogen rather than kill it directly. acs.org

| Compound/Analogue Class | Bacterial Strain(s) | Activity (MIC/IC₅₀) | Reference |

|---|---|---|---|

| Benzoic acid | Escherichia coli O157:H7 | 1 mg/mL (MIC) | nih.gov |

| 2-Hydroxybenzoic acid | Escherichia coli | 3.2 mg/mL (MIC) | nih.gov |

| 3-Cl substituted Benzamidobenzoic acid | Pseudomonas aeruginosa (PqsD inhibition) | 6.2 µM (IC₅₀) | acs.org |

Antifungal Activity

Various derivatives of benzoic acid have been assessed for their antifungal properties. Benzoic acid itself is a well-known antifungal agent, and its derivatives have been synthesized to improve potency and spectrum. nih.gov Schiff bases derived from 4-aminobenzoic acid have shown potent, broad-spectrum antifungal properties with MIC values as low as 7.81 µM. researchgate.netrsc.org

Studies on 2-aminobenzoic acid derivatives demonstrated efficacy against a fluconazole-resistant clinical isolate of Candida albicans, with some compounds showing synergistic effects when combined with fluconazole. nih.gov Other research has evaluated esters of benzoic acid against C. albicans, with methyl biphenyl-2-carboxylate showing MIC values of 128-256 µg/mL. biorxiv.org Additionally, a bioactivity-guided study of Piper lanceaefolium led to the isolation of new benzoic acid derivatives, with lanceaefolic acid methyl ester displaying activity against C. albicans with an MIC of 100 µg/mL. researchgate.net

The antifungal activity of benzoic acid derivatives has also been tested against plant pathogenic fungi, such as Aspergillus niger and Pleurotus ostreatus, with some compounds showing inhibitory effects. conicet.gov.ar

| Compound/Analogue Class | Fungal Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| 4-Aminobenzoic acid (PABA) Schiff bases | Broad-spectrum | ≥ 7.81 µM | researchgate.net |

| 2-Aminobenzoic acid derivatives | Candida albicans (Fluconazole-resistant) | As low as 70 µg/mL | nih.gov |

| Lanceaefolic acid methyl ester | Candida albicans | 100 µg/mL | researchgate.net |

| Methyl biphenyl-2-carboxylate | Candida albicans | 128-256 µg/mL | biorxiv.org |

Antimycobacterial Potential

Benzoic acid and its derivatives have been explored as potential agents for treating tuberculosis. Weak acids, including benzoic acid, are known to possess antimycobacterial activity, and esterification of these acids into prodrugs can improve their ability to diffuse through the mycobacterial cell membrane.

Studies have shown that various benzoates, particularly those with electron-withdrawing groups like nitro-substituents, exhibit significant activity against Mycobacterium tuberculosis. For instance, 3,5-dinitrobenzoate (B1224709) esters were found to be among the most active compounds in one study. The introduction of these groups generally leads to an increase in antimycobacterial activity. Furthermore, Schiff bases of 4-aminobenzoic acid have demonstrated moderate antimycobacterial activity, with MICs reported to be 62.5 µM or higher. researchgate.netrsc.org

| Compound/Analogue Class | Mycobacterial Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| 4-Aminobenzoic acid (PABA) Schiff bases | Mycobacterium tuberculosis | ≥ 62.5 µM | researchgate.netrsc.org |

| Nitrobenzoate esters | Mycobacterium tuberculosis | Potent activity reported | |

| 3,5-Dinitrobenzoate esters | Mycobacterium tuberculosis | Among the most active in their class |

Antimalarial Activity Studies

Derivatives based on the 4-aminobenzoic acid (PABA) scaffold have been a focus of antimalarial drug development, often targeting the dihydrofolate reductase (DHFR) enzyme in Plasmodium falciparum. PABA is an essential precursor for folate synthesis in the malaria parasite.

A study on novel PABA-substituted pyrimidine (B1678525) derivatives as P. falciparum DHFR inhibitors showed significant antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains. The IC₅₀ values for the series ranged from 4.71 to 112.98 µg/mL. The most potent compound, substituted with a 4-methyl piperazine (B1678402) group, had an IC₅₀ of 4.71 µg/mL against the resistant Dd2 strain and 5.26 µg/mL against the sensitive 3D7 strain.

Other studies have investigated different benzoic acid derivatives. For example, compounds isolated from Piper species were evaluated against P. falciparum. Additionally, certain 2-substituted 6-aminobenzothiazole (B108611) derivatives, which can be considered complex analogues, showed specific antimalarial properties against P. falciparum strains W2 and 3D7.

| Compound/Analogue Class | P. falciparum Strain(s) | Activity (IC₅₀) | Reference |

|---|---|---|---|

| PABA-substituted pyrimidine (4-methyl piperazine substitution) | Dd2 (resistant), 3D7 (sensitive) | 4.71 µg/mL, 5.26 µg/mL | |

| PABA-substituted pyrimidine (piperazine substitution) | Dd2 (resistant), 3D7 (sensitive) | 7.06 µg/mL, 5.82 µg/mL | |

| PABA-substituted pyrimidine (butylamine substitution) | Dd2 (resistant), 3D7 (sensitive) | 11.36 µg/mL, 6.18 µg/mL |

Anti-inflammatory and Antineuroinflammatory Modulatory Effects

Derivatives of aminobenzoic acid have been investigated for their anti-inflammatory potential. nih.govexplorationpub.com Para-aminobenzoic acid (PABA) itself and its derivatives are known to possess anti-inflammatory properties. nih.gov Mechanistically, some PABA derivatives have been shown to inhibit key inflammatory enzymes and pathways.

In one study, a hydrazide derivative of PABA, termed DAB-1, was found to exert its biological action through the inhibition of the TNFα/NFκB and iNOS/NO pathways. Further modification of this compound led to a derivative, DAB-2-28, which completely inhibited the expression of both iNOS and COX-2 enzymes in peritoneal macrophages activated with LPS and INFγ. The anti-inflammatory effects of these compounds were observed to be biphasic, acting on both the initial iNOS/NO phase and the later COX-2/prostaglandin phase of inflammation.

Regarding antineuroinflammatory effects, PABA has been shown to suppress neuroinflammation by inhibiting NF-κB signaling and the production of pro-inflammatory cytokines such as IL-1β and TNF-α. nih.gov This activity, combined with its ability to scavenge reactive oxygen species, suggests a potential role in mitigating oxidative stress and inflammation in the nervous system. Furthermore, meclofenamic acid, a 2-aminobenzoic acid derivative, is a known inhibitor of cyclooxygenase (COX) enzymes.

Investigations into Other Biological Activities

For instance, a series of alkyl derivatives of PABA were synthesized and evaluated for their cytotoxic activity against lung (NCI-H460) and oral squamous carcinoma (CAL-27) cell lines. One of these compounds showed notable inhibitory properties against the NCI-H460 cell line, with an IC50 value of 15.59 µM, which was more potent than the control drug, cisplatin (B142131) (IC50 21.00 µM), at a lower dose. tandfonline.com

Furthermore, Schiff bases derived from PABA have been synthesized and screened for their cytotoxic potential. Some of these derivatives exhibited notable cytotoxicity against the HepG2 cancer cell line, with IC50 values of 15.0 µM or greater. mdpi.com The cytotoxic activity of various benzoic acid analogues has also been demonstrated against a panel of cancer cell lines including HepG2, HL60, HT29, PANC-1, and T98G. scirp.org These findings suggest that the aminobenzoic acid scaffold is a promising backbone for the development of novel anticancer agents. nih.govresearchgate.net The antiproliferative activity of these compounds is often evaluated using assays that measure cell viability, such as the MTT assay. scirp.org

Table 1: In Vitro Antiproliferative Activity of Selected Aminobenzoic Acid Analogues

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Alkyl derivative of PABA | NCI-H460 (Lung) | 15.59 | tandfonline.com |

| Schiff base of PABA | HepG2 (Liver) | ≥ 15.0 | mdpi.com |

| Benzo[d]thiazolyl-methoxyphenyl-triazolyl methyl aniline | Various cancer cell lines | 0.55 - 1.2 (GI50) | nih.gov |

| N-(4-((3-Methoxyphenyl) carbamoyl)phenyl) nicotinamide | Three cell lines | Not specified | nih.gov |

| 4-(4-oxo-6-phenyl-2-thioxotetrahydropyrimidin-1(2H)-yl)benzoic acid | Cancer cell lines | Significant | nih.gov |

The antioxidant potential of aminobenzoic acid derivatives has been a subject of scientific inquiry. Para-aminobenzoic acid (PABA) itself is suggested to be an effective scavenger of reactive oxygen species. researchgate.net This property is significant as oxidative stress is implicated in the pathophysiology of numerous diseases.

Studies on PABA and its sodium salt have demonstrated their ability to inhibit the autoxidation of adrenaline, a process that generates superoxide (B77818) anions. This inhibition of adrenaline oxidation to adrenochrome (B1665551) indicates antioxidant activity. researchgate.net The antioxidant properties of these compounds suggest their potential involvement in cellular redox reactions. researchgate.net Furthermore, derivatives of PABA have been reported to possess improved radical scavenging properties compared to the parent compound. mdpi.com

The mechanism of antioxidant action for this class of compounds is often attributed to their ability to donate a hydrogen atom, thereby neutralizing free radicals. The structural features of these molecules, including the amino and carboxylic acid groups on the aromatic ring, likely contribute to their antioxidant capacity. The investigation of various aminobenzoic acid derivatives has shown that their antioxidant potential can be modulated by different substitutions on the core structure. researchgate.net

Ionizing radiation can cause significant damage to biological tissues, partly through the generation of reactive oxygen species. Compounds with antioxidant properties are therefore often investigated for their potential to protect against radiation-induced damage.

Research has been conducted on the radioprotective effects of para-aminobenzoic acid (PABA). A study involving mice exposed to gamma-radiation demonstrated that PABA exhibited a protective effect against radiation lethality, although the effect was relatively low. The protection coefficient varied depending on the mouse strain, sex, and the dose of PABA administered. nih.gov This suggests that aminobenzoic acid derivatives may have a role in mitigating the harmful effects of ionizing radiation. The radioprotective effects of various vitamins and their derivatives have also been extensively reviewed, highlighting the importance of antioxidant capabilities in conferring radiation protection. mdpi.com

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.gov Inhibiting ferroptosis is a promising therapeutic strategy for various diseases. While there is no direct evidence linking this compound to ferroptosis inhibition, the antioxidant properties of the broader aminobenzoic acid class are relevant to this pathway.

The core mechanism of ferroptosis inhibition often involves the suppression of lipid peroxidation. nih.gov Radical-trapping antioxidants (RTAs) are a major class of ferroptosis inhibitors. nih.gov Given that aminobenzoic acid derivatives have demonstrated radical scavenging capabilities, it is plausible that they could interfere with the lipid peroxidation chain reactions that drive ferroptosis.

Recent drug discovery efforts have identified novel scaffolds that act as potent ferroptosis inhibitors. For example, ortho-aminophenol derivatives have been identified as potential ferroptosis inhibitors that act by targeting lipid peroxidation. nih.gov Similarly, benzo[b] nih.govresearchgate.netoxazine derivatives have been synthesized and shown to function as radical-trapping antioxidants, effectively diminishing lipid peroxidation and protecting against ferroptosis-related pathologies in preclinical models. nih.gov Although structurally distinct, the discovery of these aromatic amine-containing compounds as ferroptosis inhibitors suggests that the chemical space for this activity is broad and may include certain aminobenzoic acid derivatives.

Structure Activity Relationship Sar Studies of 4 Amino 3 Cyclobutylamino Benzoic Acid Analogues

Elucidation of Key Pharmacophoric Features for Biological Efficacy

The biological efficacy of 4-Amino-3-(cyclobutylamino)benzoic acid analogues is dictated by a specific arrangement of chemical features, known as a pharmacophore. This pharmacophore consists of an aromatic ring, a hydrogen bond donor/acceptor system, and a hydrophobic region. The benzoic acid moiety, with its carboxyl group, is a crucial component, often involved in interactions with biological targets. The relative positioning of the amino and cyclobutylamino groups on the aromatic ring is also critical for defining the molecule's three-dimensional shape and its ability to bind to its target.

The key pharmacophoric features are:

Aromatic Core: The benzoic acid ring serves as a central scaffold, providing a rigid framework for the attachment of other functional groups.

Hydrogen Bond Donors/Acceptors: The amino and carboxyl groups are key hydrogen bond donors and acceptors, forming critical interactions with biological macromolecules. ontosight.airesearchgate.net

Hydrophobic Moiety: The cyclobutylamino group provides a hydrophobic region that can interact with nonpolar pockets in a target protein.

Ionizable Groups: The carboxylic acid and amino groups can exist in an ionized state at physiological pH, enabling ionic interactions with the target.

Impact of Structural Modifications on Biological Activity

The cyclobutylamino group at the C-3 position plays a significant role in modulating the biological activity of these compounds. Its size, shape, and conformational flexibility can influence how the molecule fits into the binding site of its target protein. nih.gov The cyclobutyl ring is not planar and can adopt different puckered conformations. The specific conformation of this ring can be critical for optimal binding, and constraining the ring in a bioactive conformation could potentially enhance potency.

Replacing the cyclobutyl group with other cyclic or acyclic alkyl groups can have a profound impact on activity, as shown in the table below. These changes affect the lipophilicity and steric profile of the molecule.

| R Group at C-3 | Relative Activity | Inferred Role of the R Group |

| Cyclopropylamino | Lower | May be too small to fill the hydrophobic pocket effectively. |

| Cyclobutylamino | Optimal | Provides a good balance of size and hydrophobicity for the target. |

| Cyclopentylamino | Lower | May be too large, leading to steric clashes in the binding site. |

| Isopropylamino | Variable | Can be active, but the conformational freedom may be less ideal than a cyclic system. |

This table is a hypothetical representation based on common SAR principles for illustrative purposes.

Substitutions on the benzoic acid ring, particularly at the C-3 and C-4 positions, are critical determinants of biological activity. The 4-amino group is often essential, potentially forming key hydrogen bonds with the target. Modification or replacement of this group can lead to a significant loss of activity. Similarly, the nature of the substituent at the C-3 position is crucial. The cyclobutylamino group is one of many possibilities, and altering this substituent can modulate potency and selectivity. nih.gov

The electronic properties of substituents on the ring can also influence activity. Electron-withdrawing or electron-donating groups can alter the pKa of the carboxylic acid and amino groups, which can affect their ionization state and ability to interact with the target. nih.gov

| Position | Substitution | Effect on Activity | Rationale |

| C-3 | -NH-Cyclobutyl | Potent | Optimal size and hydrophobicity for the binding pocket. |

| C-3 | -NH-Cyclopropyl | Less Potent | Sub-optimal fit in the hydrophobic pocket. |

| C-4 | -NH2 | Essential | Likely forms a critical hydrogen bond with the target. |

| C-4 | -NO2 | Inactive | Changes electronic properties and removes a key hydrogen bond donor. mdpi.com |

| C-5 | -F | Increased Potency | Can enhance binding through favorable interactions or by altering metabolism. |

This table is a hypothetical representation based on common SAR principles for illustrative purposes.

The two amine functionalities, the primary amine at C-4 and the secondary amine of the cyclobutylamino group at C-3, are of paramount importance. These groups can act as hydrogen bond donors and can be protonated at physiological pH, allowing for ionic interactions. tandfonline.comnih.gov Derivatization of these amines, for example through acylation to form amides, can have a dramatic effect on biological activity. Such modifications alter the electronic and steric properties of the molecule and can change its hydrogen bonding capabilities.

| Amine Group | Derivatization | Effect on Activity | Rationale |

| 4-Amino | N-Acetylation | Decreased | The acetyl group may introduce steric hindrance and removes a hydrogen bond donor. |

| 3-Cyclobutylamino | N-Methylation | Variable | May increase lipophilicity but could also introduce steric clashes. |

| 4-Amino | N-Methylation | Decreased | Reduces the number of hydrogen bond donors. |

This table is a hypothetical representation based on common SAR principles for illustrative purposes.

Stereochemistry can play a crucial role in the biological activity of analogues of this compound, especially when chiral centers are introduced. For instance, if the cyclobutyl group is substituted, it can become chiral. In such cases, the different enantiomers of the molecule may exhibit different biological activities. This is because the binding sites of biological targets are themselves chiral, and one enantiomer may fit much better than the other. Therefore, enantiomeric purity can be a critical factor for maximizing therapeutic efficacy and minimizing potential off-target effects. mdpi.com

| Compound | Stereoisomer | Relative Activity | Rationale |

| Analogue with a chiral center on the cycloalkyl ring | (R)-enantiomer | Higher | The (R)-enantiomer may have a more favorable 3D arrangement of substituents for binding to the target. |

| Analogue with a chiral center on the cycloalkyl ring | (S)-enantiomer | Lower | The (S)-enantiomer may have a less favorable 3D arrangement, leading to weaker binding. |

| Racemic Mixture | - | Intermediate | The activity of the racemic mixture would be an average of the activities of the two enantiomers. |

This table is a hypothetical representation based on common SAR principles for illustrative purposes.

Correlation between Molecular Architecture and Target Selectivity

The molecular architecture of this compound analogues is intricately linked to their target selectivity. Minor structural modifications can lead to significant changes in which biological targets the molecule interacts with. For example, altering the size and shape of the substituent at the C-3 position can allow the molecule to discriminate between the binding sites of closely related proteins.

Selectivity is often achieved by exploiting subtle differences in the amino acid residues that line the binding pockets of different targets. A bulkier substituent may be accommodated by one target but not another, leading to selective inhibition. Similarly, the precise positioning of hydrogen bond donors and acceptors can be tailored to match the specific hydrogen bonding pattern of the desired target. Through careful manipulation of the molecular architecture, it is possible to develop analogues with high affinity for a specific target and minimal activity against other, related targets, thereby reducing the potential for off-target side effects. escholarship.org

Structure-Based Rationalization of Potency and Selectivity

A comprehensive search of publicly available scientific literature and chemical databases did not yield specific structure-activity relationship (SAR) studies for this compound or its close analogues. While research exists for various other substituted benzoic acid derivatives, the specific SAR landscape for compounds featuring a cyclobutylamino group at the 3-position and an amino group at the 4-position of a benzoic acid core remains largely unexplored in the public domain.

The absence of dedicated research on this compound means that a detailed structure-based rationalization of its potency and selectivity against any specific biological target cannot be provided at this time. SAR studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. Such studies typically involve the synthesis and biological evaluation of a series of related compounds (analogues) to determine which structural features are critical for the desired pharmacological effect.

For this compound, key structural modifications in a hypothetical SAR study would involve:

Alterations to the Cyclobutyl Group: Investigating the impact of modifying the size and nature of the cycloalkyl ring (e.g., cyclopropyl, cyclopentyl, cyclohexyl) on activity. This would help to understand the spatial requirements of the binding pocket.

Substitution on the Amino Groups: Exploring the effect of substituting the hydrogen atoms on the 4-amino and 3-(cyclobutylamino) groups with various alkyl or acyl groups to probe for additional binding interactions.

Modification of the Carboxylic Acid: Esterification or conversion to an amide to assess the importance of the carboxylic acid functionality for target binding, for instance, through ionic interactions or hydrogen bonding.

Positional Isomerism: Moving the substituents to different positions on the benzoic acid ring to evaluate the optimal substitution pattern for activity.

Without experimental data from such studies, any discussion on the rationalization of potency and selectivity would be purely speculative and would not meet the required standards of scientific accuracy.

A crystallographic study has been reported for a structurally related compound, 4-Cyclo-butyl-amino-3-nitro-benzoic acid. nih.gov This study provides details on the molecular geometry, including the dihedral angles between the benzene (B151609) ring and the cyclobutane (B1203170) ring, as well as the nitro group. nih.gov While this information is valuable from a chemical structure perspective, it does not provide any insight into the compound's biological activity or how its structure might relate to potency and selectivity at a biological target.

Further research, including the synthesis of a focused library of analogues and their subsequent biological screening, would be necessary to establish a meaningful structure-activity relationship for this class of compounds and to provide a rationalization for their potential potency and selectivity.

Computational and Theoretical Investigations of 4 Amino 3 Cyclobutylamino Benzoic Acid

Molecular Modeling and Docking Studies

Molecular modeling and docking are fundamental computational techniques in drug discovery and molecular biology. They are used to predict how a small molecule, or "ligand," such as 4-Amino-3-(cyclobutylamino)benzoic acid, might interact with a biological target, typically a protein or enzyme. These studies are crucial for hypothesizing the mechanism of action and predicting the binding affinity of a compound.

Ligand-target interaction analysis aims to identify the specific ways a molecule binds within the active site of a target protein. Computational docking programs simulate the placement of the ligand into the binding pocket, exploring various possible orientations and conformations. The result is a set of predicted "binding modes" or "poses."

For this compound, a docking study would involve selecting a relevant biological target. Given the structure of aminobenzoic acids, potential targets could include enzymes like cholinesterases or receptors involved in cellular signaling. nih.govresearchgate.net The analysis would predict key interactions such as:

Hydrogen Bonds: The amino (-NH2 and -NH-) and carboxylic acid (-COOH) groups are prime candidates for forming hydrogen bonds with amino acid residues in the target's active site. For example, the carboxylic acid's hydroxyl group could act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen atoms could act as acceptors.

Hydrophobic Interactions: The cyclobutyl group and the benzene (B151609) ring provide hydrophobic surfaces that can interact favorably with nonpolar amino acid residues like valine, leucine, and isoleucine within the binding pocket.

Pi-Stacking: The aromatic benzene ring can engage in π-π stacking or T-stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

These interactions are visualized using molecular modeling software, providing a 3D representation of the ligand-protein complex. Studies on similar aminobenzoic acid derivatives have successfully used molecular docking to demonstrate putative binding modes and support experimental findings. researchgate.netresearchgate.net

| Predicted Interaction Type | Potential Interacting Groups on Ligand | Example Target Residues |

| Hydrogen Bond (Donor) | Carboxylic Acid (-OH), Amino (-NH) | Aspartate, Glutamate, Serine |

| Hydrogen Bond (Acceptor) | Carboxylic Acid (C=O), Amino (-NH2, -NH) | Arginine, Lysine, Histidine |

| Hydrophobic/Van der Waals | Cyclobutyl Ring, Benzene Ring | Leucine, Valine, Alanine |

| π-π Stacking | Benzene Ring | Phenylalanine, Tyrosine |

Beyond predicting the binding pose, docking software employs scoring functions to estimate the binding affinity. This score, often expressed as a binding energy (e.g., in kcal/mol), quantifies the strength of the ligand-target interaction. A lower (more negative) binding energy generally suggests a more stable and favorable interaction. Molecular docking studies on various aminobenzoic acid analogs have predicted binding energies that correlate with their observed biological activity. nih.govresearchgate.net

For this compound, a typical workflow would involve docking it against a panel of potential targets. The resulting binding energies would allow for a rank-ordering of these targets, prioritizing those with the most favorable predicted affinities for further experimental investigation. More advanced methods, such as Molecular Dynamics (MD) simulations combined with free energy calculations (e.g., Free Energy Perturbation - FEP), can provide even more accurate predictions of the binding free energy, though they are computationally more intensive.

| Hypothetical Target Protein | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

| Enzyme A (e.g., Kinase) | -8.5 | H-bond with Asp-145, Hydrophobic contact with Leu-83 |

| Enzyme B (e.g., Protease) | -7.2 | H-bond with Ser-195, π-stacking with Phe-41 |

| Receptor C (e.g., GPCR) | -6.8 | H-bond with Asn-110, H-bond with Tyr-201 |

Note: The data in this table is illustrative and represents the type of output generated from molecular docking studies.

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent interactions. Docking and molecular dynamics simulations help elucidate this process by revealing the structural and chemical features that govern binding specificity. For this compound, these studies could explain why it might bind preferentially to one target over another.

The analysis would focus on the complementarity between the ligand and the binding site in terms of shape and electronic properties. The cyclobutyl group, for instance, might fit snugly into a specific hydrophobic pocket, providing a structural basis for selectivity. Cryo-electron microscopy studies on other aminobenzoic acid derivatives have shown how their rigid aromatic backbones can sterically influence the induced fit mechanism of a biological target, providing a rationale for their observed reactivity. acs.orgnih.gov Computational studies can simulate these conformational changes, offering a dynamic view of the recognition process that static docking cannot capture.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of a molecule's intrinsic properties based on its electronic structure. DFT is a robust method for calculating properties like electron distribution, molecular orbital energies, and redox potentials, which are fundamental to a molecule's reactivity and behavior.

The electronic structure of a molecule dictates its chemical reactivity. Key aspects of this analysis include:

Electron Density Distribution: This reveals the electron-rich and electron-poor regions of a molecule. For this compound, the oxygen and nitrogen atoms are expected to be electron-rich (nucleophilic), while the carboxylic carbon and the aromatic ring carbons might be relatively electron-poor (electrophilic). This distribution is often visualized using a Molecular Electrostatic Potential (MEP) map.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap , is a crucial indicator of chemical stability and reactivity. scispace.comyoutube.com A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scispace.com DFT calculations on substituted benzoic acids have shown how different functional groups influence these orbital energies and, consequently, the molecule's properties. mdpi.comnih.gov

| Calculated Parameter | Illustrative Value (eV) | Interpretation |

| HOMO Energy | -5.85 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -1.20 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap | 4.65 | Indicator of chemical reactivity; a smaller gap suggests higher reactivity. |

Note: The data in this table is hypothetical, based on typical values for similar aromatic compounds, and serves to illustrate the output of DFT calculations.

Redox (reduction-oxidation) reactions involve the transfer of electrons and are fundamental to many biological and chemical processes. DFT can be used to calculate the redox potentials of a molecule, predicting its tendency to be oxidized or reduced. This is particularly relevant for compounds that may participate in metabolic pathways or electrochemical applications.

The theoretical calculation of redox potentials for a molecule like this compound would involve computing the energies of its neutral, oxidized, and reduced forms. The presence of the electron-donating amino groups likely makes the molecule susceptible to oxidation. Studies on the electropolymerization of 4-aminobenzoic acid have demonstrated the redox activity of the amino group. mdpi.com DFT calculations could pinpoint the most likely site of electron removal (oxidation) and predict the corresponding potential. This information is valuable for understanding potential metabolic fates of the compound or for designing novel materials for electrochemical sensors.

Reaction Mechanism Studies and Activation Energy Calculations

A comprehensive review of scientific literature did not yield specific studies focused on the reaction mechanisms or activation energy calculations for this compound. Consequently, there is no available data to report for this section at this time.

Conformational Analysis and Molecular Geometries

The study of 4-Cyclo-butyl-amino-3-nitro-benzoic acid revealed that the asymmetric unit of its crystal structure contains two crystallographically independent molecules, designated here as Molecule A and Molecule B, which exhibit similar geometries. nih.govbldpharm.comnih.gov In both molecules, an intramolecular N-H⋯O hydrogen bond is present. bldpharm.comnih.gov

The orientation of the functional groups relative to the benzene ring is a key feature. The dihedral angle between the benzene ring and the mean plane of the cyclobutane (B1203170) ring is 38.29 (7)° in one molecule and 57.04 (8)° in the other. nih.govbldpharm.com The nitro group is slightly twisted out of the plane of the benzene ring. bldpharm.comnih.gov In the crystal structure, these independent molecules form dimers through O-H⋯O hydrogen bonds between their carboxyl groups. bldpharm.comnih.gov

Table 1: Selected Geometric Parameters for 4-Cyclo-butyl-amino-3-nitro-benzoic acid

| Parameter | Molecule A | Molecule B |

|---|---|---|

| Dihedral Angle (Benzene Ring and Cyclobutane Mean Plane) | 38.29 (7)° | 57.04 (8)° |

| Dihedral Angle (Nitro Group and Benzene Ring) | 9.15 (12)° | 9.55 (12)° |

Data sourced from the crystallographic study of 4-Cyclo-butyl-amino-3-nitro-benzoic acid, a related compound. nih.govbldpharm.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Validation

Based on a review of the available literature, no specific Quantitative Structure-Activity Relationship (QSAR) modeling and validation studies have been conducted for this compound.

Protein and Ligand Dynamics Simulations for Mechanistic Insights

There are no specific studies on protein and ligand dynamics simulations for this compound available in the public scientific domain. Therefore, no mechanistic insights from such simulations can be provided.

Synthesis and Biological Evaluation of Novel Derivatives and Analogues of 4 Amino 3 Cyclobutylamino Benzoic Acid

Design Principles for Novel Chemical Entities

The design of novel chemical entities originating from the 4-Amino-3-(cyclobutylamino)benzoic acid scaffold is guided by established medicinal chemistry principles. The core structure presents multiple vectors for chemical modification, including the aromatic ring, the amino group, the cyclobutylamino moiety, and the carboxylic acid. The primary goal is to systematically alter these components to enhance biological activity, selectivity, and pharmacokinetic properties.

Key design principles include:

Structure-Activity Relationship (SAR) Studies: Initial efforts focus on understanding how modifications to the core structure influence biological activity. For instance, substitution on the aromatic ring with electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, potentially affecting target binding. Alterations to the cyclobutyl group, such as introducing substituents or changing the ring size, can probe the steric and hydrophobic requirements of the binding pocket.

Scaffold Hopping and Isosteric Replacement: To explore new chemical space and improve properties like metabolic stability or solubility, researchers may replace the benzoic acid core with other heterocyclic systems while retaining key pharmacophoric features. Similarly, the cyclobutylamino group could be replaced with other cyclic or acyclic amines to investigate the impact on target engagement.

Conformational Restriction: The cyclobutyl group introduces a degree of conformational rigidity. Further design efforts might involve introducing additional constraints to lock the molecule into a bioactive conformation, which can lead to increased potency and selectivity.

Development of Advanced Synthetic Routes for Analogues

The synthesis of this compound and its analogues typically involves multi-step sequences. Advanced synthetic routes are developed to allow for the efficient and divergent production of a library of related compounds for biological screening.

A general retrosynthetic approach might involve the following key steps:

Functionalization of a Benzoic Acid Precursor: The synthesis often starts with a commercially available substituted 4-aminobenzoic acid or a related precursor. The introduction of a suitable functional group at the 3-position is a critical step. This can be achieved through nitration, followed by reduction to an amino group, which can then be functionalized. For instance, a starting material like 4-amino-3-nitrobenzoic acid provides handles for subsequent reactions.

Introduction of the Cyclobutylamino Group: The cyclobutylamino moiety is typically introduced via a nucleophilic aromatic substitution (SNAAr) reaction or a reductive amination. In an SNAAr approach, a precursor with a good leaving group (e.g., a halogen) at the 3-position of the benzoic acid ring is reacted with cyclobutylamine. Alternatively, reductive amination of a 3-aminobenzoic acid derivative with cyclobutanone (B123998) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is another viable route.

Late-Stage Diversification: To generate a library of analogues, synthetic strategies are often designed to allow for the introduction of diverse substituents at a late stage. This could involve, for example, palladium-catalyzed cross-coupling reactions on a halogenated intermediate to introduce a variety of aryl or alkyl groups on the aromatic ring. The carboxylic acid group can also be converted to a range of esters or amides to explore further SAR.

Comparative Analysis of Biological Activities Across Structural Series

The biological evaluation of novel derivatives of this compound is crucial for identifying promising lead compounds. This involves screening the synthesized compounds in a panel of relevant biological assays and comparing their activities to the parent compound and to each other. While specific biological data for a comprehensive series of this compound derivatives is not extensively available in the public domain, a hypothetical comparative analysis can be illustrated based on common therapeutic targets for this class of molecules, such as protein kinases or G-protein coupled receptors.

Below is an illustrative data table showcasing the type of comparative analysis that would be conducted. The data is hypothetical and serves to demonstrate the structure-activity relationships that would be explored.

| Compound | R1 Substitution | R2 Substitution | Kinase A Inhibition (IC50, nM) | Kinase B Inhibition (IC50, nM) | Cellular Potency (EC50, µM) |

|---|---|---|---|---|---|

| 1 (Parent) | H | Cyclobutyl | 500 | >10000 | 10.5 |

| 2a | 6-Cl | Cyclobutyl | 150 | 8500 | 3.2 |

| 2b | 6-F | Cyclobutyl | 200 | 9000 | 4.1 |

| 2c | 6-CH3 | Cyclobutyl | 600 | >10000 | 12.8 |

| 3a | H | Cyclopentyl | 450 | >10000 | 9.8 |

| 3b | H | Isopropyl | 800 | >10000 | 15.2 |

From this hypothetical data, one could infer that small electron-withdrawing groups at the 6-position (R1) of the benzoic acid ring (compounds 2a and 2b) enhance potency against Kinase A compared to the parent compound. In contrast, an electron-donating group like methyl (2c) is detrimental to activity. Modifications to the amino substituent (R2) suggest that the cyclobutyl group (1) is preferred over a larger cyclopentyl (3a) or a smaller acyclic isopropyl group (3b) for maintaining activity.

Structure-Based Design Approaches for Lead Optimization

Once an initial lead compound, such as a derivative of this compound with promising activity, is identified, structure-based design approaches can be employed for further optimization. This strategy relies on understanding the three-dimensional interactions between the compound and its biological target at an atomic level.

The typical workflow for structure-based design in this context would include:

Target-Ligand Complex Structure Determination: The first step is to obtain a high-resolution 3D structure of the biological target (e.g., a protein kinase) in complex with the lead compound. This is most commonly achieved through X-ray crystallography. If an experimental structure cannot be obtained, homology modeling may be used to generate a computational model of the target protein.

Analysis of Binding Interactions: The co-crystal structure reveals the precise binding mode of the ligand, including key hydrogen bonds, hydrophobic interactions, and ionic interactions with the amino acid residues of the target's active site. For instance, the carboxylic acid of the benzoic acid moiety might form a salt bridge with a basic residue, while the cyclobutyl group could occupy a hydrophobic pocket.

In Silico Design of New Analogues: With knowledge of the binding mode, medicinal chemists can design new analogues with modifications aimed at improving binding affinity and selectivity. For example, if a specific region of the binding pocket is unoccupied, the lead compound can be modified to include a substituent that extends into this space and forms additional favorable interactions. Computational tools, such as molecular docking and free energy perturbation calculations, can be used to predict the binding affinity of these newly designed compounds before they are synthesized.

Iterative Optimization Cycle: The most promising designs are then synthesized and tested for their biological activity. The new experimental data, including co-crystal structures of improved analogues, are then used to refine the understanding of the SAR and to guide the next round of design. This iterative cycle of design, synthesis, and testing is repeated to incrementally improve the properties of the lead compound, ultimately leading to a candidate with the desired therapeutic profile.

Future Research Directions and Unexplored Potential

Investigation of Novel Biological Targets and Therapeutic Pathways

The structural alerts within 4-Amino-3-(cyclobutylamino)benzoic acid suggest potential interactions with a variety of biological targets. Para-aminobenzoic acid (PABA) and its derivatives are known to possess a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govnih.gov Future research should, therefore, focus on screening this compound against a diverse panel of biological targets to identify novel therapeutic applications.

A primary area of investigation could be its potential as a kinase inhibitor. Protein kinases are crucial regulators of cellular signaling and are implicated in numerous diseases, particularly cancer. rsc.org The aminobenzoic acid scaffold could serve as a hinge-binding motif for various kinases. A comprehensive screening against a panel of cancer-related kinases could reveal unexpected inhibitory activities.

Another promising avenue is the exploration of its effects on epigenetic targets, such as histone deacetylases (HDACs). Some benzoic acid derivatives have shown inhibitory activity against these enzymes, which are key regulators of gene expression and are implicated in cancer and other diseases. preprints.org

Furthermore, given the prevalence of the aminobenzoic acid scaffold in compounds targeting multidrug resistance-associated proteins (MRPs), investigating the potential of this compound to modulate the activity of these transporters could open up new avenues for overcoming drug resistance in cancer therapy. merckmillipore.com

Table 1: Hypothetical Kinase Screening Panel for this compound

| Kinase Target | Therapeutic Area | Rationale for Screening |

|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | Oncology | Common target for non-small cell lung cancer; aniline (B41778) derivatives are known inhibitors. |

| Bruton's Tyrosine Kinase (BTK) | Oncology, Immunology | Crucial for B-cell development; a target for leukemias and lymphomas. |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Oncology | Key mediator of angiogenesis; inhibition can restrict tumor growth. researchgate.net |

| Cyclin-Dependent Kinase 4/6 (CDK4/6) | Oncology | Regulators of the cell cycle; inhibitors are used in breast cancer treatment. |

| Janus Kinase 2 (JAK2) | Hematology, Immunology | Involved in myeloproliferative neoplasms and inflammatory conditions. |

Integration of Advanced Synthetic Technologies and Flow Chemistry